molecular formula C17H18N2O2 B2485886 N-[(5-cyclopropylpyridin-3-yl)methyl]-3-methoxybenzamide CAS No. 2034393-09-2

N-[(5-cyclopropylpyridin-3-yl)methyl]-3-methoxybenzamide

Cat. No.: B2485886
CAS No.: 2034393-09-2
M. Wt: 282.343
InChI Key: TWJASPZQMWDRAL-UHFFFAOYSA-N
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Description

N-[(5-cyclopropylpyridin-3-yl)methyl]-3-methoxybenzamide is a chemical compound that has garnered attention in scientific research due to its unique structural properties and potential applications. This compound belongs to the class of benzamides and is characterized by the presence of a cyclopropyl group attached to a pyridine ring, which is further connected to a methoxybenzamide moiety. The compound’s distinct structure makes it an intriguing candidate for various research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-cyclopropylpyridin-3-yl)methyl]-3-methoxybenzamide typically involves the reaction of 5-cyclopropylpyridin-3-amine with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

For industrial-scale production, the synthesis process can be optimized by using automated reactors and continuous flow systems. These methods allow for better control over reaction conditions, leading to higher yields and consistent product quality. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-[(5-cyclopropylpyridin-3-yl)methyl]-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or pyridines.

Scientific Research Applications

N-[(5-cyclopropylpyridin-3-yl)methyl]-3-methoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(5-cyclopropylpyridin-3-yl)methyl]-3-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. Additionally, the compound’s ability to interact with DNA and RNA makes it a potential candidate for anticancer research.

Comparison with Similar Compounds

N-[(5-cyclopropylpyridin-3-yl)methyl]-3-methoxybenzamide can be compared with other benzamide derivatives, such as:

    N-[(5-cyclopropylpyridin-3-yl)methyl]-3-(dimethylamino)benzamide: Similar structure but with a dimethylamino group instead of a methoxy group.

    N-[(5-cyclopropylpyridin-3-yl)methyl]-3-(phenylsulfanyl)propanamide: Contains a phenylsulfanyl group, leading to different chemical and biological properties.

Properties

IUPAC Name

N-[(5-cyclopropylpyridin-3-yl)methyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-21-16-4-2-3-14(8-16)17(20)19-10-12-7-15(11-18-9-12)13-5-6-13/h2-4,7-9,11,13H,5-6,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWJASPZQMWDRAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCC2=CC(=CN=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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